Analytical and Structural Characterization of N-Boc Gatifloxacin N-Oxide: Exact Mass, Molecular Weight, and LC-MS Profiling
Analytical and Structural Characterization of N-Boc Gatifloxacin N-Oxide: Exact Mass, Molecular Weight, and LC-MS Profiling
Executive Summary
Gatifloxacin is a potent 8-methoxyfluoroquinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV (1)[1]. During drug development, manufacturing, and pharmacokinetic profiling, identifying and characterizing impurities and metabolites is a critical regulatory requirement. One such significant metabolite is Gatifloxacin N-oxide, which exhibits reduced antibacterial activity and cytotoxicity compared to the parent drug (2)[2]. To accurately synthesize, isolate, and quantify this N-oxide, the piperazine secondary amine is often protected using a tert-butyloxycarbonyl (Boc) group, yielding N-Boc Gatifloxacin N-Oxide .
This technical guide provides an in-depth analysis of N-Boc Gatifloxacin N-Oxide, detailing its exact mass, molecular weight, structural parameters, and the self-validating analytical methodologies required for its characterization.
Chemical Identity & Structural Parameters
The structural evolution from Gatifloxacin to N-Boc Gatifloxacin N-Oxide involves two distinct chemical modifications: N-oxidation and Boc-protection.
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Gatifloxacin: The parent compound has a molecular formula of C19H22FN3O4 and a molecular weight of 375.39 g/mol (3)[3].
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Gatifloxacin N-Oxide: Formed via the oxidation of the piperazine nitrogen, adding a single oxygen atom. This results in a formula of C19H22FN3O5, a molecular weight of 391.40 g/mol , and an exact mass of 391.1543 Da ()[].
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N-Boc Gatifloxacin: The Boc-protected intermediate (C24H30FN3O6) has a molecular weight of 475.51 g/mol and an exact mass of 475.2118 Da (5)[5].
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N-Boc Gatifloxacin N-Oxide: The fully modified reference standard possesses the molecular formula C24H30FN3O7. It has a molecular weight of 491.509 g/mol and an exact mass of 491.2068 Da (6)[6].
Table 1: Quantitative Structural Parameters of Gatifloxacin and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Gatifloxacin | C19H22FN3O4 | 375.39 | 375.1594 |
| Gatifloxacin N-Oxide | C19H22FN3O5 | 391.40 | 391.1543 |
| N-Boc Gatifloxacin | C24H30FN3O6 | 475.51 | 475.2118 |
| N-Boc Gatifloxacin N-Oxide | C24H30FN3O7 | 491.51 | 491.2068 |
Mechanistic Context: N-Oxidation and Boc-Protection in Fluoroquinolone Chemistry
Understanding the causality behind these chemical modifications is crucial for analytical scientists.
Biological and Toxicological Relevance: N-oxidation is a primary metabolic pathway for fluoroquinolones, mediated by both hepatic enzymes in humans and fungal biotransformation in the environment (2)[2]. Research indicates that fungal-mediated N-oxidation of fluoroquinolones leads to a 77–90% reduction in antibacterial activity and significantly lowers cytotoxic effects (2)[2]. Characterizing the N-oxide metabolite is therefore vital for environmental toxicology and human pharmacokinetic profiling.
Synthetic Utility: In organic synthesis, the secondary amine of the piperazine ring is highly nucleophilic. To selectively modify other regions of the Gatifloxacin scaffold, or to stabilize the N-oxide for use as a certified reference material, a Boc protecting group is introduced (6)[6]. The bulky, electron-withdrawing nature of the Boc group prevents unwanted side reactions, ensuring the integrity of the reference standard during long-term storage and complex analytical assays.
Synthetic and metabolic pathways yielding N-Boc Gatifloxacin N-Oxide.
Analytical Workflows: High-Resolution LC-MS/MS Exact Mass Verification
To definitively identify N-Boc Gatifloxacin N-Oxide and differentiate it from isobaric impurities, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required. Relying solely on nominal mass (m/z 492) is insufficient, as hydroxylation at the quinolone core also adds ~16 Da. Exact mass determination (<5 ppm error) combined with MS/MS fragmentation ensures absolute structural confidence.
Step-by-Step Methodology:
Step 1: Sample Preparation & Internal Calibration
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Action: Dissolve the N-Boc Gatifloxacin N-Oxide standard in LC-MS grade methanol to a concentration of 1.0 µg/mL. Spike with an isotopically labeled internal standard (e.g., Gatifloxacin-d4).
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Causality: Methanol ensures complete solubilization of the lipophilic Boc-protected moiety. The internal standard self-validates the assay by correcting for matrix-induced ion suppression during electrospray ionization (ESI).
Step 2: UHPLC Chromatographic Separation
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Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.
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Causality: The acidic environment forces the protonation of the molecule, drastically enhancing the[M+H]+ signal in positive ion mode. The gradient physically separates the N-oxide from any trace unoxidized N-Boc Gatifloxacin, preventing in-source fragmentation artifacts from skewing the data.
Step 3: HRMS Ionization and Detection
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Action: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI(+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor for the exact mass of the protonated adduct [M+H]+.
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Causality: HRMS provides the resolution necessary to detect the theoretical exact mass of 492.2140 Da (491.2068 Da + 1.0072 Da for the proton). This high mass accuracy eliminates false positives from co-eluting isobaric contaminants.
Step 4: MS/MS Fragmentation (Self-Validation)
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Action: Isolate the m/z 492.2140 precursor ion and apply collision-induced dissociation (CID).
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Causality: The molecule must yield a characteristic fragment at m/z 392.1616. This corresponds to the neutral loss of the Boc group (-100 Da; loss of isobutylene and CO2), confirming that the Boc group was successfully attached to the N-oxide core. This step acts as an internal logical proof of the molecule's structural connectivity.
High-resolution LC-MS/MS workflow for exact mass verification.
Conclusion
The rigorous characterization of N-Boc Gatifloxacin N-Oxide—with a precise molecular weight of 491.51 g/mol and an exact mass of 491.2068 Da—is foundational for advanced pharmaceutical impurity profiling. By employing self-validating UHPLC-HRMS workflows that leverage exact mass capabilities and MS/MS fragmentation, analytical scientists can confidently distinguish this critical N-oxide intermediate from complex matrices. This ensures both the synthetic integrity of reference materials and the accurate toxicological assessment of fluoroquinolone metabolites.
References
- LGC Standards. "N-Boc Gatifloxacin N-Oxide - LGC Standards". LGC Standards.
- LGC Standards. "N-Boc Gatifloxacin | TRC-B600145-250MG". LGC Standards.
- BOC Sciences. "CAS 1798008-43-1 (Gatifloxacin N-Oxide) - BOC Sciences". BOC Sciences.
- ACS Publications. "Efficient Reduction of Antibacterial Activity and Cytotoxicity of Fluoroquinolones by Fungal-Mediated N-Oxidation". Journal of Agricultural and Food Chemistry.
- FDA. "TEQUIN® (gatifloxacin) Tablets". U.S. Food and Drug Administration.
- Guangzhou Pi & Pi Biotech Inc. "Catalogue of Drug Impurity Standard Products".
